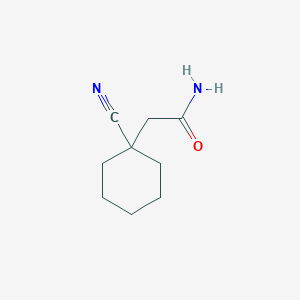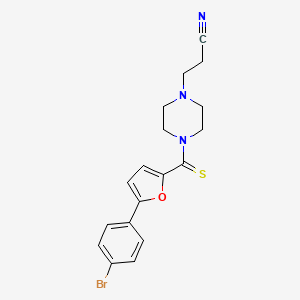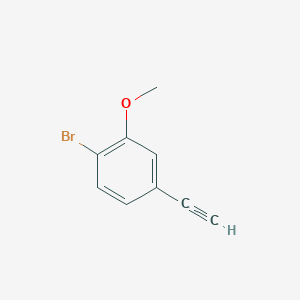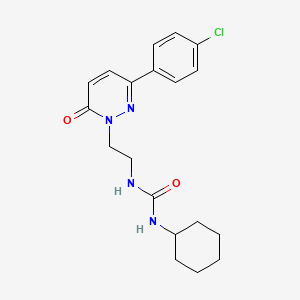
Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate is a chemical compound that is used as an active pharmaceutical intermediate . It is also known by the synonym N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions affords a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The formation of similar compounds can occur by the nucleophilic attack of ethyl 2-cyanoacetate anion to 4-methoxy acetimidoyl chloride and then elimination of chlorine ion .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine. These elements are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Carcinogenic Potential and Public Health Concerns
Ethyl carbamate, also known as urethane, has been a subject of extensive research due to its widespread presence in fermented foods and alcoholic beverages. Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), ethyl carbamate's carcinogenicity has raised significant public health concerns. Researchers have focused on assessing the carcinogenic potential of alcoholic beverages and the presence of ethyl carbamate as a frequent contaminant, highlighting the need for stringent monitoring and control measures to mitigate its health impacts (Baan et al., 2007).
Detection and Quantification in Alcoholic Beverages
The development of sensitive and reliable analytical methods for the detection and quantification of ethyl carbamate in various food matrices, particularly Chinese rice wine, has been a significant area of research. Studies have aimed at optimizing detection techniques to ensure accurate monitoring of ethyl carbamate levels in alcoholic beverages, aiding regulatory bodies and industry stakeholders in ensuring consumer safety (Luo et al., 2017).
Formation Mechanisms and Mitigation Strategies
Understanding the formation mechanisms of ethyl carbamate in fermented foods and alcoholic beverages has been critical in developing effective mitigation strategies. Research has delved into the chemical reactions and biological processes leading to ethyl carbamate formation, including the role of fermentation and the interaction of precursor compounds. This knowledge has been instrumental in devising strategies to reduce ethyl carbamate levels in beverages, thereby minimizing its carcinogenic risk (Gowd et al., 2018).
Regulatory Perspectives and Consumer Safety
The presence of ethyl carbamate in foods and beverages has prompted regulatory agencies worldwide to establish guidelines and maximum allowable limits to protect consumer health. Research reviews have synthesized existing knowledge on ethyl carbamate's toxicity, detection methods, and occurrence in various food products, providing a comprehensive overview for policymakers, industry practitioners, and researchers. These efforts aim to balance the cultural and economic significance of fermented beverages with the imperative of ensuring public health safety (Weber & Sharypov, 2009).
Mechanism of Action
Future Directions
The synthesis and development of new procedures for the synthesis of trifluoromethylated heterocycles have gained more attention, because of their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture . Future research may focus on further exploring the properties and potential applications of these compounds.
Properties
IUPAC Name |
ethyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-2-19-11(18)16-7-10(17)8-3-5-9(6-4-8)12(13,14)15/h3-6,10,17H,2,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYVBNBFYMQSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2952461.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2952463.png)

![(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2952466.png)


![3-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2952471.png)



![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)

